2-Chloro-N-benzylideneaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10ClN |
|---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C13H10ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-10H |
InChI Key |
PNKVEVRGZZRHMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthesis of 2 Chloro N Benzylideneaniline
Conventional Synthetic Methodologies
The traditional routes to 2-Chloro-N-benzylideneaniline predominantly rely on well-established condensation reactions, often optimized through the careful selection of catalysts and solvent systems.
Condensation Reactions from 2-Chloroaniline (B154045) and Benzaldehyde (B42025) Derivatives
The most common method for the synthesis of this compound and its derivatives is the direct condensation of 2-chloroaniline with a suitable benzaldehyde. This reaction involves the nucleophilic attack of the amino group of 2-chloroaniline on the carbonyl carbon of the benzaldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (imine).
A typical experimental procedure involves reacting equimolar amounts of the aniline (B41778) and aldehyde. For instance, the synthesis of a derivative, 2-Chloro-N-[4-(dimethylamino)benzylidene]aniline, is achieved by refluxing a mixture of 4-(dimethylamino)benzaldehyde (B131446) and 2-chlorobenzenamine (2-chloroaniline) in ethanol (B145695) for a period of two hours. nih.gov Upon cooling, the product crystallizes and can be isolated by filtration. nih.gov Similarly, related compounds like the condensation products of 2,3-dichloroaniline (B127971) and various benzaldehyde derivatives are prepared by heating the reactants in an inert organic solvent. google.com The reaction is often exothermic and proceeds smoothly at temperatures ranging from ambient to 140°C. google.com
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
| 2-Chlorobenzenamine | 4-(Dimethylamino)benzaldehyde | Ethanol | Reflux, 2h | 2-Chloro-N-[4-(dimethylamino)benzylidene]aniline |
| 2,3-Dichloroaniline | Benzaldehyde derivative | Benzene | Heating | Condensation product |
Role of Catalysis in Traditional Synthesis
The formation of imines is a reversible, acid-catalyzed process. libretexts.org The catalyst plays a crucial role in activating the carbonyl group of the benzaldehyde, making it more susceptible to nucleophilic attack by the weakly basic 2-chloroaniline. The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. pearson.commasterorganicchemistry.com Following the nucleophilic addition of the amine to form a carbinolamine intermediate, the acid catalyst facilitates the elimination of water by protonating the hydroxyl group, converting it into a better leaving group. libretexts.org
While the reaction can sometimes proceed without a catalyst, particularly with reactive aldehydes and anilines, the use of an acid catalyst is common to improve reaction rates and yields. The pH must be carefully controlled, as an excessively acidic medium will protonate the amine reactant, rendering it non-nucleophilic and thus inhibiting the initial step of the reaction. libretexts.orgkhanacademy.org
Solvent-Based Reaction Optimization
The choice of solvent can significantly influence the outcome of the condensation reaction. Inert organic solvents are commonly employed to facilitate the reaction and subsequent product isolation. google.com A study on the synthesis of the parent compound, N-benzylideneaniline, showed that polar solvents like ethanol and chloroform (B151607) generally lead to good yields. researchgate.net Toluene, a non-polar aromatic solvent, also proved to be effective. researchgate.net
In some procedures, the removal of water as it is formed is a key optimization strategy to drive the reaction equilibrium towards the product. This can be achieved by azeotropic distillation using a Dean-Stark apparatus, particularly when using solvents like benzene. google.com For the synthesis of N-benzylideneaniline, a simple procedure involves mixing the neat reactants, which generates heat and water, followed by the addition of ethanol to facilitate crystallization of the product upon cooling. prepchem.comorgsyn.org The efficiency of the reaction is dependent on the purity of the reactants, with freshly distilled benzaldehyde and aniline recommended for optimal yields. orgsyn.org
Green Chemistry Approaches in Synthetic Design
In response to the growing need for sustainable chemical processes, green chemistry principles are being increasingly applied to the synthesis of imines, including this compound. These methods focus on reducing or eliminating the use of hazardous solvents and catalysts.
Solvent-Free Reaction Techniques
A significant advancement in the green synthesis of imines is the development of solvent-free reaction conditions. One such method for the synthesis of N-benzylideneaniline involves the manual grinding of a mixture of aniline and benzaldehyde in a mortar with a pestle, in the presence of a catalytic amount of FeSO₄ (0.1%). univ-ouargla.dz This mechanochemical approach is conducted at room temperature and without any solvent, yielding the product in a short reaction time. univ-ouargla.dz This technique offers advantages in terms of reduced waste, energy efficiency, and operational simplicity. univ-ouargla.dz While this specific example does not use 2-chloroaniline, the principle is applicable to the synthesis of its derivatives.
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield |
| Aniline | Benzaldehyde | FeSO₄ (0.1%) | Mortar and pestle, 2 min, room temp. | 57% |
Application of Biocatalysts and Environmentally Benign Catalysts
The use of biocatalysts and other environmentally friendly catalysts is a cornerstone of green chemistry. While the direct biocatalytic synthesis of this compound has not been extensively reported, research into biocatalytic methods for the formation of N-arylamines is a promising area. nih.govmanchester.ac.uk Enzymes such as ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) have been shown to catalyze the addition of arylamines to fumarate, demonstrating the potential for biocatalytic C-N bond formation with aromatic amines. acs.org
In terms of non-biocatalysts, materials derived from renewable resources are gaining attention. For example, Kinnow peel powder has been successfully employed as a green, eco-friendly, and cost-effective catalyst for the synthesis of N-benzylideneaniline and its derivatives. researchgate.net The reaction proceeds efficiently at room temperature with a small amount of the catalyst, and the product is obtained in high yield after a short reaction time. researchgate.netnih.gov Another innovative approach involves the use of Mn–Co-decorated reduced graphene oxide as a heterogeneous catalyst for the one-pot synthesis of imines from alcohols and anilines, proceeding via a tandem oxidation-condensation pathway. atu.ie These examples highlight a clear trend towards the development of sustainable catalytic systems for imine synthesis.
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield |
| Aniline | Benzaldehyde | Kinnow peel powder (10 mg) | Stirring, 3 min, room temp. | 85% |
Reaction Efficiency and Yield Enhancement in Green Protocols
Green chemistry principles have driven the development of highly efficient protocols for the synthesis of imines, including N-benzylideneaniline derivatives. These methods significantly improve upon classical synthetic routes by reducing reaction times, minimizing solvent use, and often increasing product yields.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating. semanticscholar.org For the synthesis of Schiff bases, this technique dramatically reduces reaction times from hours to mere minutes and frequently leads to higher yields with cleaner product formation. semanticscholar.orgresearchgate.net For instance, the synthesis of various N-benzylideneaniline derivatives under microwave irradiation can be completed in as little as 8 to 10 minutes, with yields ranging from 62-80%. researchgate.net This rapid, solvent-free approach is not only efficient but also aligns with the principles of green chemistry by reducing energy consumption and eliminating the need for potentially hazardous solvents. rsc.org
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green methodology. Ultrasound irradiation accelerates reactions through acoustic cavitation, leading to higher yields in shorter timeframes under milder conditions. questjournals.orgnih.gov The synthesis of Schiff bases and related heterocyclic compounds using ultrasound has been shown to reduce reaction times significantly compared to conventional stirring or refluxing methods. questjournals.orgnih.gov For example, reactions that might take 8-28 hours using conventional heating can be completed in as little as 2 hours with ultrasonication, providing excellent yields. nih.gov This method is often performed at room temperature and can sometimes be conducted in greener solvents like water or even under solvent-free conditions, further enhancing its environmental credentials. researchgate.netdigitellinc.com
Solvent-Free and Catalyst-Free Protocols: Eliminating solvents is a cornerstone of green synthesis. Many imine formation reactions, including those for N-benzylideneaniline derivatives, can be performed under solvent-free ("neat") conditions. scirp.orgorganic-chemistry.org These reactions often proceed simply by mixing the aldehyde and amine, sometimes with gentle heating or grinding. nih.gov The use of a pressure reduction technique (vacuum) to remove the water byproduct can drive the reaction to completion and yield pure products without the need for solvents or catalysts. scirp.org Research has shown that various imines can be obtained in high to excellent yields under these conditions. scirp.orgpeerj.com
The table below compares the efficiency of green protocols with conventional methods for the synthesis of representative Schiff bases.
| Method | Reaction Time | Typical Yield (%) | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Reflux | 4 - 28 hours | Variable | Well-established | semanticscholar.orgnih.gov |
| Microwave Irradiation (Solvent-Free) | 3 - 10 minutes | 80 - 95% | Extremely fast, high yield, energy efficient | researchgate.netresearchgate.netnih.gov |
| Ultrasound Irradiation | 20 minutes - 2 hours | >90% | Fast, mild conditions, high yield | questjournals.orgnih.govmdpi.com |
| Solvent-Free (Neat/Grinding) | < 1 hour | 83 - 99% | No solvent waste, simple procedure | scirp.orgpeerj.com |
Green Catalysts: The use of reusable and environmentally benign catalysts further enhances reaction efficiency. Heterogeneous catalysts, such as the acidic resin Amberlyst® 15, have been successfully used for solvent-free imine synthesis, providing excellent yields (72-99%) in short reaction times (2-4 hours) at room temperature. peerj.com An additional benefit is the ease of catalyst separation and its potential for recycling over multiple reaction cycles. peerj.comrsc.org Natural catalysts, such as Kinnow peel powder, have also been employed, achieving high yields (85%) in just a few minutes at room temperature. nih.govresearchgate.net
Scalability Considerations for Research Synthesis
Transitioning a synthetic procedure from a small laboratory scale (milligrams) to a larger research scale (grams or kilograms) presents several challenges, including reaction control, purification, and cost-effectiveness. The green protocols discussed above offer significant advantages for the scalability of this compound synthesis.
Solvent Minimization and Flow Chemistry: Solvent-free reactions are inherently more scalable as they avoid the need to handle and dispose of large volumes of solvent. scirp.org For reactions that still require a solvent, transitioning from batch processing to continuous-flow systems can offer superior control over reaction parameters (temperature, pressure, mixing), improve safety, and allow for more efficient production on a larger scale. acs.org Microwave-assisted synthesis, for example, can be scaled up using continuous-flow reactors, which maintain the benefits of rapid heating in a system suitable for producing larger quantities.
The table below outlines key considerations for scaling the synthesis of Schiff bases like this compound.
| Consideration | Advantage for Scalability | Example Protocol | Reference |
|---|---|---|---|
| Process Simplification | Reduces handling, purification steps, and waste. | One-pot, multi-component reactions. | nih.govnih.gov |
| Catalyst Management | Allows for easy separation and reuse, lowering costs. | Use of heterogeneous catalysts (e.g., Amberlyst® 15, supported metals). | peerj.commdpi.comtandfonline.com |
| Solvent Reduction | Minimizes cost, safety hazards, and environmental impact. | Solvent-free (neat) or grinding methods. | scirp.orgscirp.org |
| Energy and Time Efficiency | Increases throughput and reduces operational costs. | Microwave-assisted or ultrasound-assisted synthesis. | questjournals.orgnih.gov |
| Reproducibility | Ensures consistent yield and purity on a larger scale. | Demonstrated gram-scale synthesis. | nih.gov |
Advanced Spectroscopic Characterization and Elucidation of 2 Chloro N Benzylideneaniline Structure
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both IR and Raman techniques, offers profound insights into the bonding and structure of 2-Chloro-N-benzylideneaniline. By probing the vibrational modes of the molecule, these methods allow for the identification of characteristic functional groups and the analysis of subtle electronic and structural effects.
Characteristic Vibrational Modes of the Azomethine (C=N) Group
The azomethine or imine group (C=N) is the defining functional group of Schiff bases, and its characteristic vibrational frequency is a key diagnostic feature in the IR and Raman spectra of this compound. The stretching vibration of the C=N bond typically appears in the region of 1600-1650 cm⁻¹ in the IR spectrum. dergipark.org.tr For N-benzylideneaniline, the parent compound, this band is observed around 1627 cm⁻¹. The exact position of this band is sensitive to the electronic environment, including the nature and position of substituents on the aromatic rings.
In Raman spectroscopy, the C=N stretching vibration also gives rise to a distinct signal, often complementing the information obtained from IR spectroscopy. The intensity and position of this band can provide further details about the molecular structure and conjugation within the molecule.
Analysis of Aromatic Ring Vibrations and Substituent Effects
The IR and Raman spectra of this compound are also rich with information pertaining to the vibrations of its two aromatic rings. These vibrations include C-H stretching, C-C stretching within the ring, and in-plane and out-of-plane bending modes. The C-C stretching vibrations of the aromatic rings typically appear in the 1450-1600 cm⁻¹ region.
The presence of the chlorine substituent on the aniline (B41778) ring significantly influences the vibrational frequencies of this ring system. The electron-withdrawing nature of the chlorine atom can alter the bond strengths and electron distribution within the ring, leading to shifts in the positions and intensities of the characteristic aromatic ring vibrations. amanote.comresearchgate.net For instance, the position of the C-Cl stretching vibration, typically found in the fingerprint region of the spectrum, provides direct evidence for the presence of the chloro substituent.
Furthermore, the non-planar conformation of N-benzylideneaniline derivatives, where the aniline and benzylidene rings are twisted with respect to each other, affects the vibrational coupling between the two rings. iupac.orgtandfonline.com This conformational arrangement can be inferred from the analysis of the vibrational spectra, providing insights into the three-dimensional structure of the molecule.
Correlation of Experimental and Theoretically Calculated Vibrational Frequencies
To gain a more detailed and accurate assignment of the observed vibrational bands, experimental IR and Raman spectra are often correlated with theoretical calculations based on methods like Density Functional Theory (DFT). samipubco.comnih.govglobalresearchonline.net By creating a computational model of the this compound molecule, it is possible to calculate its theoretical vibrational frequencies.
These calculated frequencies are then compared with the experimental data. A scaling factor is often applied to the calculated frequencies to account for the approximations inherent in the theoretical methods and to improve the agreement with the experimental values. globalresearchonline.net This correlative approach allows for a more confident assignment of the observed bands to specific vibrational modes of the molecule. It also enables the distinction between the vibrational modes associated with the aniline and benzylidene rings, which can be challenging to achieve based on experimental data alone. iupac.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the individual hydrogen and carbon atoms, respectively.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
A key diagnostic signal in the ¹H NMR spectrum of Schiff bases is the singlet corresponding to the azomethine proton (-CH=N-). nih.govresearchgate.netmdpi.com In N-benzylideneaniline, this proton typically resonates in the downfield region, around 8.43 ppm. chemicalbook.com The exact chemical shift of this proton in this compound will be influenced by the electronic effect of the chlorine substituent on the aniline ring.
The aromatic protons of the benzylidene and chloro-substituted aniline rings appear as multiplets in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm. researchgate.netrsc.org The specific chemical shifts and coupling patterns of these protons provide detailed information about their positions on the rings and the electronic effects of the substituents. For instance, the protons on the chloro-substituted aniline ring will experience different shielding or deshielding effects compared to the protons on the unsubstituted benzylidene ring.
| Proton | N-Benzylideneaniline chemicalbook.com | 2-Chloroaniline (B154045) chemicalbook.com |
|---|---|---|
| Azomethine (-CH=N-) | 8.43 (s) | - |
| Aromatic Protons | 7.20 - 7.89 (m) | 6.67 - 7.22 (m) |
| NH₂ Protons | - | 3.92 (s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum, detailing the carbon framework of the molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment.
The azomethine carbon (C=N) gives rise to a characteristic signal in the downfield region of the ¹³C NMR spectrum, typically between 158 and 164 ppm for Schiff bases. dergipark.org.tr The precise chemical shift of this carbon in this compound is influenced by the nature of the substituents on both aromatic rings. sid.ir Electron-withdrawing groups on the aniline ring generally cause a downfield shift of the azomethine carbon signal.
The aromatic carbons of the benzylidene and chloro-substituted aniline rings resonate in the range of approximately 110 to 150 ppm. researchgate.netrsc.org The carbon atom directly bonded to the chlorine atom will exhibit a characteristic chemical shift due to the inductive effect of the halogen. Similarly, the other carbons in the chloro-substituted ring will show shifts that reflect the electronic influence of the chlorine atom. The chemical shifts of the carbons in the benzylidene ring will be similar to those in unsubstituted N-benzylideneaniline.
| Carbon | N-Benzylideneaniline rsc.org | N-benzylidene-p-chloroaniline spectrabase.com |
|---|---|---|
| Azomethine (C=N) | - | - |
| Aromatic Carbons | 112.89 - 148.18 | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Transitions and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation is dominated by the presence of several chromophores: the two aromatic rings (the 2-chlorophenyl group and the benzylidene group) and the azomethine (-CH=N-) group. The conjugation of these systems creates an extended π-electron system that influences the energy and intensity of the electronic transitions. qu.edu.qa
The UV-Vis spectrum of N-benzylideneaniline derivatives typically exhibits two or three main absorption bands. wiley.comnist.gov These bands are generally assigned to π → π* and n → π* electronic transitions. qu.edu.qa
n → π Transitions:* This type of transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from the lone pair on the nitrogen atom of the azomethine group, to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions and appear at longer wavelengths.
The substitution of a chlorine atom at the ortho position of the aniline ring can influence the absorption maxima (λ_max) and molar absorptivity. The electronic effects (inductive and resonance) of the chloro group, as well as potential steric hindrance affecting the planarity between the two rings, can cause shifts in the absorption bands (either hypsochromic/blue shifts or bathochromic/red shifts) compared to the unsubstituted N-benzylideneaniline. qu.edu.qa For instance, a study on a nickel complex of N-benzylideneaniline reported a maximum absorbance at 360 nm. iiste.orgresearchgate.net The electronic spectra of Schiff bases are known to be solvent-dependent, with solvent polarity potentially altering the energy levels of the molecular orbitals involved in the transitions. pjsir.org
Table 2: Typical Electronic Absorption Transitions for N-Benzylideneaniline Systems
Mass Spectrometry (MS)
Molecular Ion Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
For this compound (C₁₃H₁₀ClN), the molecular weight is approximately 215.68 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to produce a molecular ion peak (M⁺˙). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic pair of peaks at m/z 215 and m/z 217, with a relative intensity ratio of about 3:1. This isotopic pattern is a definitive confirmation of the presence of one chlorine atom in the molecule.
The fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways for N-benzylideneanilines are influenced by the stability of the resulting fragments, which are typically stabilized by the aromatic rings. The primary fragmentation processes involve cleavage of the bonds adjacent to the imine group. libretexts.org
Key predicted fragmentation pathways for this compound include:
Cleavage of the C-N single bond: This would lead to the formation of a benzylidene cation radical or a 2-chloroanilino fragment.
Cleavage of the C=N double bond: While less common, this can contribute to the fragmentation pattern.
Alpha-cleavage: Cleavage of the bond between the aniline ring and the nitrogen atom can occur, leading to the formation of the [M-C₆H₄Cl]⁺ ion at m/z 90 or the C₆H₄Cl⁺ ion at m/z 111. libretexts.org
Loss of Cl: Fragmentation can involve the loss of the chlorine atom, leading to a peak at [M-Cl]⁺ (m/z 180).
Formation of Aromatic Cations: Stable aromatic cations are common fragments. The tropylium ion (C₇H₇⁺) at m/z 91, formed from the benzylidene portion, and the phenyl cation (C₆H₅⁺) at m/z 77 are expected. The 2-chlorophenyl cation (C₆H₄Cl⁺) at m/z 111 is also a likely fragment.
The analysis of the mass spectrum of the related compound N-benzylidene-p-chloro-aniline shows prominent peaks that support these predicted pathways. nist.gov The combination of the molecular ion's isotopic pattern and the masses of the fragment ions allows for a confident confirmation of the structure of this compound.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
Crystallographic and Structural Analysis of this compound Currently Unavailable
A thorough review of available scientific literature did not yield specific single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its solid-state structure, as requested, cannot be provided at this time.
The required experimental data is essential for a definitive description of the following properties for this compound:
Crystal System and Space Group: The fundamental symmetry and repeating lattice structure of the crystalline solid.
Precise Bond Lengths and Angles: The exact intramolecular distances and angles between atoms, which are critical for understanding the molecule's geometry.
Dihedral Angles and Molecular Conformation: The torsional angles that define the three-dimensional shape and orientation of the phenyl rings relative to each other in the crystalline state.
Molecular Packing and Intermolecular Interactions: The specific arrangement of molecules within the crystal lattice, including details on potential hydrogen bonding networks (such as C-H...Cl interactions) and π-π stacking, which govern the supramolecular architecture.
While crystallographic studies have been conducted on closely related Schiff bases, such as derivatives of 2-chloroaniline or other substituted N-benzylideneanilines, this information falls outside the strict scope of an analysis focused solely on this compound. Extrapolation of data from these related compounds would not provide a scientifically accurate representation of the target molecule's unique crystal structure.
Further experimental research, specifically the successful growth of single crystals of this compound and subsequent X-ray diffraction analysis, is required to determine the precise structural parameters outlined. Without such a study, a comprehensive report on its X-ray crystallography and solid-state structural analysis remains unachievable.
X Ray Crystallography and Solid State Structural Analysis
Isomorphism and Polymorphism Studies of Substituted Benzylideneanilines
Isomorphism refers to the existence of different substances that crystallize in the same form, while polymorphism is the ability of a single compound to crystallize in multiple different crystalline structures. Both phenomena are of significant interest in the study of substituted benzylideneanilines. The investigation of these solid-state behaviors is crucial for understanding structure-property relationships and for the development of new materials with tailored characteristics. stthomas.eduminia.edu.eg Powder X-ray Diffraction (PXRD) is a primary analytical technique for distinguishing between different polymorphs, as each crystalline phase produces a unique diffraction pattern. ncl.ac.uk
"Bridge-Flipped" Isomerism and Crystallographic Implications
A specific type of isomerism observed in benzylideneanilines is "bridge-flipped" isomerism. nih.govresearchgate.net This describes pairs of molecules that are related by the reversal of the central imine bridge connecting the two aromatic rings (e.g., R-CH=N-R′ versus R-N=CH-R′). stthomas.edu Despite the high degree of steric and conformational similarity between these isomeric pairs, the occurrence of isomorphism is surprisingly rare. researchgate.netacs.org
The lack of isomorphism can often be attributed to subtle differences in molecular conformation. stthomas.edu Steric hindrance between the hydrogen atom on the imine bridge and an ortho-substituent on the aniline (B41778) ring can force the aniline ring to adopt a greater twist out of the plane of the central bridge compared to the benzylidene ring. stthomas.edu This conformational asymmetry, even if minor, can lead to entirely different crystal packing arrangements, thus preventing isomorphism. stthomas.eduacs.org However, studies on 2,2′-disubstituted benzylideneanilines have shown that specific substitution patterns can offset these conformational differences, leading to the formation of isomorphous crystal structures. stthomas.edu For instance, 2-chlorobenzylidene-2′-bromoaniline and its bridge-flipped isomer, 2-bromobenzylidene-2′-chloroaniline, were found to be isomorphous. stthomas.edu
Investigation of Positional and Whole-Molecule Disorder in Crystal Lattices
A common characteristic in the crystal structures of benzylideneaniline (B1666777) derivatives is the presence of positional or whole-molecule disorder. smolecule.comnih.gov This phenomenon occurs when a molecule or a part of it occupies more than one orientation or position within the crystal lattice. xray.cz In benzylideneanilines, this disorder often manifests as the entire molecule adopting multiple orientations, with occupancy ratios for the different positions ranging from 0.5:0.5 to 0.65:0.35. smolecule.comnih.gov
Several types of whole-molecule disorder have been categorized for these compounds nih.govrri.res.in:
D1: A twofold rotation about the long axis of the molecule.
D2: The molecule is located about a crystallographic center of symmetry.
D3: A twofold rotation about the short axis of the molecule, resulting in a head-to-tail superposition of the molecules.
The presence and type of disorder can significantly impact the physical properties of the crystal. For example, the D3 type of disorder has been observed in the crystal structure of (E)-N-(4-chlorophenyl)-1-(4-nitrophenyl)methanimine, where the molecule is disordered with a twofold rotation about its shorter axis. nih.gov Such disorder can lead to the formation of centrosymmetric space groups, which precludes properties like second-harmonic generation (SHG). nih.gov
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is an essential technique for the identification and characterization of crystalline materials. malvernpanalytical.com It is particularly valuable in the study of polymorphism, where a compound can exist in multiple crystalline forms. Each distinct crystalline phase has a unique, regular three-dimensional arrangement of atoms, which results in a characteristic "fingerprint" diffraction pattern of peak positions and intensities. ncl.ac.ukmalvernpanalytical.com
The process of phase identification involves comparing the PXRD pattern of an unknown sample against a database of known patterns, such as the Crystallography Open Database (COD). ncl.ac.uk A successful match allows for the unambiguous identification of the crystalline phase or phases present in the sample. ncl.ac.uk This method is crucial in pharmaceutical sciences for distinguishing between active and inactive polymorphs and in materials science for quality control and the identification of impurities or unreacted species. ncl.ac.ukmalvernpanalytical.com
Data Tables
Table 1: Representative Crystallographic Data for a Substituted 2-Chloro-N-benzylideneaniline Derivative
The following table presents crystallographic data for 2-Chloro-N-[4-(dimethylamino)benzylidene]aniline, a compound structurally related to the subject of this article. This data is illustrative of the parameters obtained from single-crystal X-ray diffraction analysis.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₅ClN₂ |
| Molecular Weight (Mr) | 258.74 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.7301 (8) |
| b (Å) | 12.2016 (18) |
| c (Å) | 14.047 (2) |
| Volume (V) (ų) | 1325.0 (3) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 298 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Dihedral Angle (Aro-Aro) | 67.0 (2)° |
| Data sourced from references nih.govresearchgate.net. |
Table 2: Conceptual Representation of PXRD Data for Phase Identification
This table illustrates how PXRD data is typically presented to identify a crystalline phase by comparing experimental peak positions with a reference pattern from a database.
| Experimental 2θ (°) | Reference 2θ (°) (Database Pattern) | Matched Phase |
| 12.1 | 12.1 | Phase A |
| 18.5 | 18.5 | Phase A |
| 20.8 | 20.8 | Phase A |
| 24.3 | 24.3 | Phase A |
| 25.6 | 25.6 | Phase A |
| 28.9 | 28.9 | Phase A |
Advanced Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT has become a cornerstone of computational chemistry for studying the properties of organic molecules due to its favorable balance of accuracy and computational cost.
The three-dimensional structure of 2-Chloro-N-benzylideneaniline is not planar. The molecule's conformation is primarily defined by the torsion angles of the two aromatic rings with respect to the central imine bridge. The conformation of N-benzylideneaniline derivatives is influenced by a delicate balance between the steric hindrance of ortho substituents and the electronic effects of substituents on both rings researchgate.net.
Theoretical calculations, often using the B3LYP hybrid functional combined with a split-valence basis set like 6-31G* or 6-311++G(d,p), are employed to determine the most stable conformers researchgate.netsci-hub.box. The twist of the aniline (B41778) ring plane (containing the 2-chloro substituent) relative to the C=N bridge is systematically controlled by the electronic nature of substituents on both the aniline and benzylidene rings researchgate.net. For the parent N-benzylideneaniline, the aniline ring is significantly twisted out of the plane of the imine bond, while the benzylidene ring is nearly coplanar researchgate.net. The introduction of a chloro-substituent at the ortho position of the aniline ring is expected to further influence this twist due to steric interactions.
A Potential Energy Surface (PES) scan is a common computational technique to explore the conformational landscape. This involves systematically varying key dihedral angles and calculating the energy at each step to identify low-energy conformers and the energy barriers between them sci-hub.box. For a related compound, 4-chloro-4'-methoxy benzylideneaniline (B1666777), a PES scan revealed multiple stable conformers based on the rotation around the C-O bond and the twisting of the phenyl rings sci-hub.box. A similar approach for this compound would elucidate its preferred spatial arrangement.
The optimized geometric parameters (bond lengths and angles) obtained from DFT calculations generally show good agreement with experimental data from X-ray diffraction studies where available tandfonline.comsemanticscholar.org. For instance, the C=N imine bond length in N-benzylideneaniline derivatives is typically calculated to be in the range of 1.28 to 1.29 Å researchgate.net.
Table 1: Representative Optimized Geometrical Parameters for a Substituted N-benzylideneaniline Derivative (4-chloro-4'-methoxy benzylideneaniline) calculated at the B3LYP/6-311++G(d,p) level.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C=N | 1.289 |
| C-N | 1.415 |
| C-Cl | 1.745 |
| C-C (Aromatic) | 1.385 - 1.403 |
| C-N-C Angle | 119.5 |
| C-C=N Angle | 121.8 |
| Dihedral Angle (Aniline Ring) | ~55° |
Note: This data is for a related compound and serves as an illustrative example. The actual values for this compound may vary.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule's structure. DFT calculations are instrumental in assigning the observed vibrational bands to specific atomic motions nih.gov. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated.
However, theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of incomplete basis sets. To improve agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) nih.gov.
A detailed understanding of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis. PED expresses the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal mode of vibration nih.gov. This allows for an unambiguous assignment of complex vibrational spectra. For N-benzylideneaniline derivatives, key vibrational modes include the C=N stretching, C-N stretching, C-Cl stretching, and various aromatic C-H and C=C vibrations researchgate.net.
Table 2: Illustrative Calculated Vibrational Frequencies and PED Assignments for a Schiff Base.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED Contributions) |
| 1650 | 1586 | C=N stretch (85%), C-C stretch (10%) |
| 1605 | 1542 | Aromatic C=C stretch (90%) |
| 1320 | 1268 | C-N stretch (45%), C-H bend (30%) |
| 1100 | 1057 | In-plane C-H bend (70%) |
| 750 | 721 | Out-of-plane C-H bend (80%) |
| 680 | 653 | C-Cl stretch (60%), Ring deformation (25%) |
Note: This is a generalized representation. Specific frequencies and PEDs for this compound would require a dedicated computational study.
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron irjweb.com.
The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity researchgate.netnih.gov. A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and requires less energy for electronic excitation nih.govphyschemres.org.
For this compound, the HOMO is expected to be localized primarily on the aniline ring, which is electron-rich, while the LUMO is likely distributed over the benzylidene ring and the imine bridge. The presence of the electron-withdrawing chloro group on the aniline ring would lower the energy of the HOMO compared to the unsubstituted aniline ring.
Table 3: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap.
| Parameter | Energy (eV) |
| EHOMO | -6.15 |
| ELUMO | -1.85 |
| ΔE (HOMO-LUMO Gap) | 4.30 |
Note: These are typical values for related aromatic imines calculated by DFT. The exact values for this compound will depend on the level of theory and basis set used.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule irjweb.com. These descriptors provide a theoretical framework for understanding molecular interactions.
Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with higher polarizability are generally more reactive nih.gov.
Chemical Hardness (η): Defined as half the HOMO-LUMO gap (η ≈ (ELUMO - EHOMO)/2), it measures the resistance of a molecule to a change in its electron distribution researchgate.net. Harder molecules have a larger energy gap and are less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons researchgate.net.
Electronegativity (χ): Approximated as χ ≈ -(EHOMO + ELUMO)/2, it measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω): Calculated as ω = μ²/2η = χ²/2η, it quantifies the energy lowering of a system when it accepts electrons from the environment irjweb.com.
Table 4: Calculated Reactivity Descriptors for a Representative Aromatic Imine.
| Descriptor | Value |
| Dipole Moment (µ) | 2.5 Debye |
| Mean Polarizability (α) | 28 x 10-24 esu |
| Chemical Hardness (η) | 2.15 eV |
| Chemical Softness (S) | 0.23 eV-1 |
| Electronegativity (χ) | 4.0 eV |
| Electrophilicity Index (ω) | 3.72 eV |
Note: These values are illustrative and derived from the representative HOMO/LUMO energies in Table 3.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption bands observed in UV-Visible spectroscopy rajpub.comrsc.org. By simulating the electronic absorption spectrum, TD-DFT can help in the interpretation of experimental data and provide insights into the nature of the electronic transitions chemrxiv.org.
For molecules like this compound, the absorption bands in the UV-Vis region typically arise from π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, often associated with the aromatic rings and the C=N double bond. The n → π* transitions involve the excitation of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital.
TD-DFT calculations can predict the wavelength of maximum absorption (λmax), the intensity of the absorption (oscillator strength, f), and the molecular orbitals involved in each electronic transition nih.gov. For N-benzylideneaniline derivatives, the lowest energy absorption band is often characterized by a significant degree of intramolecular charge transfer (ICT) from the aniline moiety to the benzylidene moiety.
Table 5: Illustrative TD-DFT Calculated Electronic Transitions.
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| 3.85 | 322 | 0.45 | HOMO → LUMO (95%) |
| 4.50 | 275 | 0.20 | HOMO-1 → LUMO (70%) |
| 4.95 | 250 | 0.15 | HOMO → LUMO+1 (80%) |
Note: This table represents a hypothetical output for an aromatic imine. The accuracy of TD-DFT predictions can be sensitive to the choice of the exchange-correlation functional chemrxiv.orgnih.gov.
Molecular Electron Density Theory (MEDT) for Mechanistic Insights
Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying the mechanisms of organic reactions. It posits that the changes in electron density, rather than molecular orbital interactions, are the primary driving forces of chemical reactivity mdpi.com. MEDT utilizes tools like the analysis of the Electron Localization Function (ELF) and Conceptual DFT reactivity indices to provide a detailed picture of bond formation and breaking processes.
While no specific MEDT studies on this compound have been reported, this theory is particularly powerful for analyzing pericyclic reactions, such as the [3+2] cycloaddition reactions that imines can undergo mdpi.comrsc.org. In a hypothetical reaction involving this compound, an MEDT analysis would involve:
Analysis of the ELF for the reactants: This would characterize the electronic structure of the imine, identifying nucleophilic and electrophilic regions based on the distribution of electron density.
Calculation of Conceptual DFT indices: This would quantify the global and local reactivity of the molecule.
Locating transition states and reaction products: This maps out the energy profile of the reaction.
Bonding Evolution Theory (BET) analysis: This technique examines the changes in the topology of the ELF along the reaction pathway, providing a precise sequence of bond formation and breaking events. This allows for a detailed characterization of the reaction mechanism, distinguishing between concerted, stepwise, or asynchronous processes rsc.org.
An MEDT study could, for example, elucidate how the chloro substituent influences the regioselectivity and stereoselectivity of a cycloaddition reaction by modifying the electron density distribution and the energies of the transition states.
Isomerization Pathways and Kinetics: Z-E Isomerization Studies
The interconversion between E and Z isomers of imines, such as this compound, is a fundamental process that can proceed through different mechanistic pathways. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscapes of these isomerization processes. While specific computational data for this compound is not extensively available in the provided literature, the well-studied parent compound, N-benzylideneaniline (NBA), serves as an excellent model for understanding the core principles of its isomerization. The primary mechanisms considered for the thermal Z to E isomerization in the ground state are rotation (or torsion) around the C=N double bond and an in-plane inversion (or wagging) motion at the nitrogen atom. unige.chresearchgate.net
Theoretical calculations on N-benzylideneaniline suggest that the inversion pathway is energetically favored over the torsional pathway for the ground-state thermal isomerization. unige.ch This preference is attributed to a lower activation barrier for the linear transition state of the inversion mechanism compared to the high-energy, diradical-like transition state associated with twisting the C=N bond.
For this compound, the presence of a chlorine atom at the ortho position of the aniline ring is expected to introduce significant electronic and steric effects that modulate the isomerization pathways. The electron-withdrawing nature of the chlorine atom can influence the electronic structure of the C=N bond and the nitrogen lone pair, while its size can create steric hindrance that differentially affects the stabilities of the planar isomers and the various transition states.
The potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. For the Z-E isomerization of N-benzylideneaniline and its derivatives, the PES is typically explored along the critical reaction coordinates corresponding to the torsional and inversion pathways.
Torsional Pathway: The torsional pathway involves the rotation around the C=N double bond. This process necessitates the breaking of the π-component of the double bond, leading to a transition state that is approximately perpendicular (90° twist). This transition state is generally high in energy. For the parent N-benzylideneaniline, the energy barrier for the torsional isomerization in the ground state (S0) is significant, making this pathway less favorable than the inversion mechanism at normal conditions. unige.ch The potential energy curve along the C=N torsional angle shows a steep increase in energy as the molecule moves from the planar E or Z form towards the perpendicular transition state.
Inversion Pathway: The inversion pathway involves the in-plane "wagging" motion of the benzylidene group relative to the C=N-C framework, proceeding through a linear or near-linear C=N-C transition state. In this transition state, the nitrogen atom is sp-hybridized. For N-benzylideneaniline, DFT calculations have shown that the activation barrier for this inversion process is considerably lower than that for the torsional pathway. unige.ch
Studies on substituted N-benzylideneanilines have indicated that the inversion barrier can be influenced by the electronic nature of the substituents. unige.ch For this compound, the ortho-chloro substituent is expected to have a pronounced effect. Steric clash between the chlorine atom and the hydrogen atom of the iminic bond in the planar Z isomer could raise its ground state energy, potentially lowering the activation barrier for the Z to E isomerization. Furthermore, the electronic effect of the chlorine atom could stabilize the sp-hybridized nitrogen in the inversion transition state, further influencing the barrier height.
Below is a table summarizing the calculated relative energies for the stationary points on the ground state potential energy surface for the parent N-benzylideneaniline, which serves as a reference for understanding the isomerization of its chloro-substituted derivative.
| Species | Relative Energy (kJ/mol) |
| E-isomer | 0.0 |
| Z-isomer | 26.8 |
| Inversion Transition State | 83.8 |
| Torsion Transition State | > 100 |
Data based on DFT calculations for N-benzylideneaniline. unige.ch
The activation barrier for the Z to E isomerization via the inversion pathway for N-benzylideneaniline is calculated to be approximately 57 kJ/mol (83.8 kJ/mol - 26.8 kJ/mol). unige.ch This is in reasonable agreement with experimental estimates. unige.ch The corresponding barrier for the torsional pathway is significantly higher. It is important to note that these values would be altered by the 2-chloro substitution, and dedicated computational studies on this compound would be necessary to quantify these effects precisely.
Reactivity and Mechanistic Studies of 2 Chloro N Benzylideneaniline
Reactions with Nucleophiles
The electrophilic carbon atom of the imine function in 2-Chloro-N-benzylideneaniline and its derivatives is susceptible to attack by nucleophiles. These reactions can lead to a range of products through substitution, cleavage, or intramolecular cyclization pathways.
Formation of (1-Chloroalkyl)carbamoyl Chlorides
The reaction of N-benzylideneaniline with phosgene (B1210022) results in the formation of N-(α-chlorobenzyl)carbaniloyl chloride, a type of (1-chloroalkyl)carbamoyl chloride. cdnsciencepub.comcdnsciencepub.com This reaction proceeds by the addition of phosgene to the azomethine bond. cdnsciencepub.com The resulting carbamoyl (B1232498) chloride is a key intermediate for further synthetic transformations.
Substitution and Cleavage Reactions
N-(α-Chlorobenzyl)carbaniloyl chloride exhibits reactivity towards various nucleophiles, leading to two primary outcomes: substitution at the benzylic carbon or cleavage of the benzyl-to-nitrogen bond. cdnsciencepub.comcdnsciencepub.com The course of the reaction is dependent on the nature of the nucleophile employed. Some nucleophiles will displace the benzylic chlorine atom, leaving the core structure intact, while others induce fragmentation of the molecule. cdnsciencepub.com
Intramolecular Cyclization to Heterocyclic Systems (e.g., 1,2,4-Triazolidine-5-ones)
A significant application of the reactivity of N-(α-chlorobenzyl)carbaniloyl chloride is in the synthesis of heterocyclic compounds. cdnsciencepub.comcdnsciencepub.com Reaction with substituted hydrazines provides a convenient route to 1,2,4-triazolidine-5-ones. cdnsciencepub.com In this process, the hydrazine (B178648) acts as a dinucleophile. The initial nucleophilic attack likely occurs at the carbamoyl chloride, followed by an intramolecular cyclization involving the displacement of the benzylic chlorine by the second nitrogen atom of the hydrazine, leading to the formation of the five-membered heterocyclic ring. cdnsciencepub.com This method represents an efficient synthesis of these heterocyclic systems. cdnsciencepub.comcdnsciencepub.com
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The imine functionality of this compound can participate as a dipolarophile in [3+2] cycloaddition reactions, leading to the formation of five-membered heterocyclic rings.
[3+2] Cycloaddition with Benzonitrile (B105546) N-Oxide: Formation of 1,2,4-Oxadiazolines
The [3+2] cycloaddition reaction of benzonitrile N-oxide with N-benzylideneanilines is a well-established method for the synthesis of 1,2,4-oxadiazoline derivatives. bibliotekanauki.plsci-rad.comiosrjournals.org This reaction involves the addition of the three-atom component (the nitrile oxide) across the carbon-nitrogen double bond of the imine. bibliotekanauki.pl Benzonitrile N-oxide is typically generated in situ from the corresponding benzhydroxamoyl chloride by the action of a base. iosrjournals.org The resulting cycloadducts are stable five-membered heterocyclic compounds. iosrjournals.org
Analysis of Substituent Effects on Reaction Rates and Regioselectivity
The electronic nature of substituents on the aromatic rings of N-benzylideneaniline significantly influences the rate and regioselectivity of the [3+2] cycloaddition with benzonitrile N-oxide.
Reaction Rates:
Studies have shown that electron-releasing groups on the aromatic rings of the N-benzylideneaniline derivative accelerate the reaction rate. bibliotekanauki.pl For instance, the presence of dimethylamino and methoxy (B1213986) substituents leads to a 2.3-fold increase in the reaction rate compared to the unsubstituted N-benzylideneaniline. bibliotekanauki.pl Conversely, electron-withdrawing groups, such as nitro groups, have a minimal effect on the reaction rate, with the relative rate being 0.9 compared to the unsubstituted analog. bibliotekanauki.pl
Data Table: Relative Reaction Rates of Substituted Benzylideneanilines with Benzonitrile N-Oxide
| Substituent on Benzylideneaniline (B1666777) | Relative Reaction Rate |
| Unsubstituted | 1.0 |
| Dimethylamino and Methoxy | 2.3 |
| Two Nitro groups | 0.9 |
Regioselectivity:
The [3+2] cycloaddition of benzonitrile N-oxide to N-benzylideneanilines proceeds with complete regioselectivity. bibliotekanauki.plsci-rad.com The reaction exclusively yields one of the two possible regioisomers. bibliotekanauki.pl This high degree of regioselectivity can be explained by analyzing the electronic properties of the reactants. Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), provide insights into the factors governing the observed regioselectivity. bibliotekanauki.plsci-rad.com The analysis of the electrophilicity and nucleophilicity indices of the reactants, as well as the examination of the transition state structures, helps to rationalize the preferential formation of a single regioisomeric product. bibliotekanauki.pl
Photocatalytic Transformations
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the activation of molecules like this compound through single-electron transfer (SET) processes under mild conditions. These light-mediated transformations facilitate the formation of radical intermediates, which can participate in a variety of coupling and cyclization reactions.
Reductive Coupling Reactions: Synthesis of Diamines
The synthesis of vicinal 1,2-diamines is a significant area of research, as this structural motif is present in numerous natural products, pharmaceuticals, and chiral ligands. beilstein-journals.orgrsc.org Photocatalytic reductive coupling of imines, including derivatives of N-benzylideneaniline, represents a modern and efficient approach to constructing these valuable compounds. organic-chemistry.orgrsc.org
While simple N-benzylideneaniline has shown reluctance to form desired diamine products under various photocatalytic conditions, structural modifications have been shown to overcome this limitation. beilstein-journals.org For instance, the introduction of an ortho-phenyl group on the N-benzylideneaniline structure has been demonstrated to facilitate the desired reactivity. beilstein-journals.org This suggests that the electronic and steric properties of substituents on the aniline (B41778) ring, such as the chloro group in this compound, are critical for the success of these transformations. The reaction typically involves the coupling of an α-amino radical, generated from the imine, with another radical species. nih.gov A divergent synthetic approach can be achieved, yielding either unsymmetrical or symmetrical 1,2-diamines by making slight adjustments to the reaction conditions. beilstein-journals.org
An illustrative example of such a transformation involves using an iridium-based photocatalyst under visible light irradiation. The general scheme involves the single-electron reduction of the imine to generate an α-amino radical, which then undergoes coupling.
Table 1: Example Conditions for Photocatalytic Reductive Coupling of N-Benzylidene-[1,1'-biphenyl]-2-amines Data based on analogous substrate reactions.
| Entry | Coupling Partner | Photocatalyst | Additive | Solvent | Product Type | Yield |
| 1 | Aliphatic Amine | Ir(ppy)₂(dtbbpy)PF₆ | None | CH₃CN | Unsymmetrical Diamine | High |
| 2 | Hantzsch Ester | Ir(ppy)₂(dtbbpy)PF₆ | TFA | CH₃CN | Symmetrical Diamine | High |
This data highlights the versatility of photocatalytic methods, where the choice of reagents can selectively lead to different diamine products. beilstein-journals.org
Radical-Radical Cross-Coupling Mechanisms
The underlying mechanism for the photocatalytic synthesis of diamines from imine precursors is centered on the generation and subsequent coupling of radical intermediates. nih.govu-tokyo.ac.jp The process is typically initiated by the photoexcitation of a catalyst, such as an iridium or ruthenium complex, with visible light. beilstein-journals.org
The proposed mechanistic cycle for the formation of unsymmetrical diamines proceeds as follows:
Photoexcitation: The photocatalyst (PC) absorbs a photon, reaching an excited state (PC*).
Reductive Quenching: The excited photocatalyst is reductively quenched by a sacrificial electron donor, often an aliphatic amine that also serves as a coupling partner, generating a radical cation of the amine and the reduced form of the photocatalyst (PC•⁻). beilstein-journals.org
Radical Formation: The imine substrate (e.g., this compound) is reduced by the PC•⁻ via a single-electron transfer (SET). Subsequent protonation generates a key α-amino radical intermediate. beilstein-journals.orgnih.gov
Radical-Radical Coupling: This α-amino radical then undergoes a radical-radical cross-coupling with another α-amino radical generated from the aliphatic amine partner. nih.gov This bond formation is the crucial step in creating the vicinal diamine backbone.
Catalyst Regeneration: The photocatalyst returns to its ground state, completing the catalytic cycle.
This mechanism highlights the value of generating radicals in a catalytic manner, which allows for C-C bond formation under exceptionally mild conditions compared to traditional methods. nih.gov The stability of the α-amino radical intermediate, which can be influenced by substituents on the aromatic rings, is a critical factor in the reaction's efficiency. beilstein-journals.org
Tandem Cycloisomerization/Hydroarylation Reactions
Tandem reactions, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and atom economy. Imines like this compound are potential substrates for such cascade processes. A plausible, though not yet specifically reported for this compound, tandem sequence involves cycloisomerization coupled with hydroarylation.
In a related example, a copper-catalyzed tandem A³ coupling and cycloisomerization of salicylaldehydes, amines, and alkynes proceeds through an iminium intermediate to form coumarins. beilstein-journals.org This demonstrates the capacity of imine-type structures to participate in complex cascade reactions where the C=N bond directs subsequent intramolecular transformations.
For this compound, a hypothetical photocatalytic tandem reaction could be envisioned. The process would likely initiate with the formation of an α-amino radical, as described previously. If the molecule contains a suitable tethered unsaturation, this radical could undergo an intramolecular cyclization. The resulting cyclic radical could then be trapped in a hydroarylation step, completing the cascade. The feasibility of such a reaction would depend heavily on the specific substitution pattern and the reaction conditions employed.
Intramolecular Proton Transfer Mechanisms
Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton moves between two atoms within the same molecule upon photoexcitation. sci-hub.se This phenomenon is well-documented in Schiff bases containing a hydroxyl group ortho to the imine, such as salicylideneaniline (B1219908) (SA). semanticscholar.org In these systems, excitation to the S₁ state triggers an ultrafast transfer of the phenolic proton to the imine nitrogen, converting the initial enol form to an excited keto tautomer. semanticscholar.org
While this compound lacks the ortho-hydroxyl group necessary for classic ESIPT, the fundamental electronic and structural dynamics of the N-benzylideneaniline framework are relevant. Studies on salicylideneaniline derivatives show that the excited-state dynamics are highly sensitive to the torsional angle between the aniline and benzylidene rings. semanticscholar.org ESIPT is believed to occur through a more planar molecular structure. Substituents on the aniline ring can modify the potential energy surfaces, affecting the twisting motion required to achieve this planar conformation prior to the proton transfer event. semanticscholar.org
The presence of a chloro-substituent at the 2-position of the aniline ring in this compound would exert significant steric and electronic effects. Sterically, it would influence the preferred ground-state dihedral angle between the aromatic rings. Electronically, as a deactivating group, it would alter the electron density on the aniline nitrogen and the aromatic system, which could influence the molecule's photophysical properties and its potential to engage in other light-induced processes, even if a classic ESIPT pathway is absent.
Thermal Decomposition and Stability Investigations
The thermal stability of a chemical compound is a critical parameter for its storage, handling, and application in synthesis, where elevated temperatures may be required. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are standard techniques used to investigate the thermal decomposition and stability of materials.
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information about decomposition temperatures, the presence of volatile components, and the composition of the final residue.
Differential Thermal Analysis (DTA): This method measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. DTA detects exothermic or endothermic events such as phase transitions, melting, crystallization, and decomposition.
Coordination Chemistry of 2 Chloro N Benzylideneaniline As a Ligand
Synthesis of Coordination Complexes with Transition Metal Ions
The synthesis of coordination complexes with 2-Chloro-N-benzylideneaniline is anticipated to follow well-established procedures for Schiff base ligands. Typically, this involves the reaction of the pre-synthesized ligand with a suitable transition metal salt in an appropriate solvent.
A general synthetic route would involve dissolving this compound in a solvent such as ethanol (B145695) or methanol. To this solution, a solution of the desired transition metal salt (e.g., chlorides, nitrates, or acetates of metals like nickel(II), copper(II), cobalt(II), or zinc(II)) in the same solvent is added. The reaction mixture is then often heated under reflux for a specific period to ensure the completion of the complexation reaction. semanticscholar.orgresearchgate.net Upon cooling, the resulting metal complex often precipitates out of the solution and can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried.
For instance, the synthesis of a nickel(II) complex with the parent N-benzylideneaniline ligand was achieved by refluxing a methanolic solution of NiCl₂·6H₂O with the ligand for six hours. semanticscholar.org A similar methodology could be readily adapted for this compound. The presence of the chloro group on the aniline (B41778) ring is not expected to significantly alter this general synthetic approach, although it might influence the solubility of the ligand and the resulting complex.
Stoichiometric Determination of Metal-Ligand Complexes
Determining the stoichiometry of the metal-ligand complex is a crucial step in its characterization. Several methods can be employed for this purpose, including Job's method of continuous variation, the mole-ratio method, and the slope-ratio method. semanticscholar.org These techniques typically rely on monitoring a physical property, such as absorbance in UV-Vis spectrophotometry, that changes upon complex formation.
In a study of the nickel(II) complex with N-benzylideneaniline, Job's method, the mole-ratio method, and the slope-ratio method were all in agreement, establishing a 1:2 metal-to-ligand stoichiometry (NiSB₂). semanticscholar.org This indicates that two molecules of the Schiff base ligand coordinate to one nickel(II) ion. For this compound, it is plausible to expect a similar 1:2 stoichiometry with divalent transition metal ions, leading to the formation of complexes with the general formula M(2-Cl-BA)₂, where 'M' is the metal ion and '2-Cl-BA' represents the deprotonated this compound ligand. However, other stoichiometries, such as 1:1, are also possible depending on the reaction conditions, the nature of the metal ion, and the presence of other coordinating species.
Table 1: Representative Stoichiometry of a Schiff Base Metal Complex
| Ligand | Metal Ion | Method of Determination | Stoichiometry (Metal:Ligand) | Reference |
|---|
This table is illustrative and based on the parent compound N-benzylideneaniline due to the lack of specific data for this compound.
Ligand Binding Modes and Donor Atom Preferences
Schiff bases are a versatile class of ligands that can coordinate to metal ions in various ways. For this compound, the primary donor atom is expected to be the nitrogen atom of the azomethine (-CH=N-) group. semanticscholar.orgresearchgate.net This nitrogen atom possesses a lone pair of electrons that can be readily donated to a metal center to form a coordinate bond.
In its neutral form, this compound would act as a monodentate ligand, coordinating solely through the imine nitrogen. The presence of the electron-withdrawing chloro group at the ortho position of the aniline ring may influence the electron density on the nitrogen atom, potentially affecting the strength of the metal-ligand bond compared to the unsubstituted N-benzylideneaniline.
While this compound itself does not possess other strong donor groups, modifications to the benzaldehyde (B42025) or aniline rings could introduce additional donor atoms (e.g., hydroxyl or methoxy (B1213986) groups), leading to bidentate or multidentate coordination modes. However, based on the structure of this compound, monodentate coordination through the imine nitrogen is the most probable binding mode.
Spectroscopic Characterization of Metal-Ligand Complexes (IR, NMR, UV-Vis)
Spectroscopic techniques are indispensable for the characterization of metal-ligand complexes.
Infrared (IR) Spectroscopy: A key diagnostic feature in the IR spectrum of this compound is the stretching vibration of the azomethine group (ν(C=N)). This band is typically observed in the region of 1600-1650 cm⁻¹. Upon coordination to a metal ion, the electron density in the C=N bond is altered, which generally results in a shift of this band to a lower or higher frequency. semanticscholar.org This shift is a strong indication of the involvement of the azomethine nitrogen in coordination. For the Ni(II) complex of N-benzylideneaniline, the C=N stretching vibration was observed at 1625.2 cm⁻¹. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the ligand and its complexes. The proton signal of the azomethine group (-CH=N-) in the ¹H NMR spectrum is particularly informative. Upon complexation, the chemical shift of this proton is expected to change due to the alteration of its electronic environment. Similarly, in the ¹³C NMR spectrum, the chemical shift of the azomethine carbon will be affected by coordination. For the Ni(II) complex of N-benzylideneaniline, the ¹H and ¹³C NMR signals for the azomethine group were observed at 10.0 ppm and 193.8 ppm, respectively. semanticscholar.org
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of Schiff bases and their metal complexes typically exhibit absorption bands in the UV and visible regions. These bands are often assigned to π-π* and n-π* transitions within the ligand. semanticscholar.org Upon complexation, these bands may shift, and new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals with d-electrons) may appear. These changes in the UV-Vis spectrum provide evidence for complex formation and can offer insights into the geometry of the coordination sphere around the metal ion. semanticscholar.org
Table 2: Illustrative Spectroscopic Data for a Schiff Base and its Ni(II) Complex
| Compound | Key IR Band (ν(C=N)) (cm⁻¹) | ¹H NMR (δ, ppm) (-CH=N-) | ¹³C NMR (δ, ppm) (-CH=N-) | Key UV-Vis Bands (nm) | Reference |
|---|---|---|---|---|---|
| N-benzylideneaniline | ~1627 | Not specified | Not specified | Not specified | semanticscholar.org |
This table is illustrative and based on the parent compound N-benzylideneaniline due to the lack of specific data for this compound.
X-ray Crystallographic Analysis of Metal Complexes
The analysis of a metal complex of this compound would reveal the coordination number and geometry around the metal center (e.g., tetrahedral, square planar, or octahedral), the exact binding mode of the ligand, and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal lattice. Such structural information is invaluable for understanding the properties and reactivity of the complex.
Catalytic Applications of Derived Metal Complexes
Transition metal complexes containing Schiff base ligands are well-known to exhibit catalytic activity in a variety of organic transformations. researchgate.net These include oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic and steric properties of the Schiff base ligand can be fine-tuned to modulate the catalytic performance of the metal center.
Catalytic Performance in Organic Transformations (e.g., Aminocarbonylation)
Aminocarbonylation is a powerful reaction for the synthesis of amides, which are important functional groups in pharmaceuticals and other fine chemicals. This reaction typically involves the palladium-catalyzed carbonylation of an aryl or vinyl halide in the presence of an amine and carbon monoxide. While there is no specific literature on the use of this compound-based metal complexes in aminocarbonylation, the general principles of this catalytic cycle are well-understood.
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)), followed by the insertion of carbon monoxide into the metal-aryl bond to form an acyl-metal intermediate. Subsequent nucleophilic attack by the amine leads to the formation of the amide product and the regeneration of the active catalyst.
The electronic properties of the this compound ligand could potentially influence the catalytic activity. The electron-withdrawing nature of the chloro group might affect the electron density at the metal center, which in turn could impact the rates of the oxidative addition and reductive elimination steps in the catalytic cycle. Further research is needed to explore the potential of this compound-derived metal complexes as catalysts for aminocarbonylation and other organic transformations.
Exploration in Asymmetric Catalysis
The exploration of chiral Schiff base ligands and their metal complexes is a significant area of research in the field of asymmetric catalysis. These complexes have been instrumental in catalyzing a variety of enantioselective transformations, which are crucial for the synthesis of optically active compounds in pharmaceuticals, agrochemicals, and fine chemicals. The steric and electronic properties of Schiff base ligands can be readily tuned by modifying the aldehyde and amine precursors, allowing for the systematic optimization of catalysts for specific reactions.
While the broader family of Schiff bases has been extensively studied in asymmetric catalysis, specific research on the application of this compound as a ligand in this context is not extensively documented in publicly available literature. Generally, the introduction of a halogen substituent, such as chlorine, onto the aniline ring of a Schiff base ligand can influence its electronic properties through inductive effects. This, in turn, can modulate the Lewis acidity of the coordinated metal center and affect the catalytic activity and enantioselectivity of the resulting complex.
The potential for this compound to act as a ligand in asymmetric catalysis would involve its coordination to a metal center, such as copper, ruthenium, or nickel, to form a chiral catalyst. The effectiveness of such a catalyst would then be evaluated in various asymmetric reactions.
Table 1: Potential Asymmetric Reactions for Ligand Evaluation
| Reaction Type | Description |
|---|---|
| Asymmetric Alkylation | The enantioselective addition of an alkyl group to a prochiral substrate. |
| Asymmetric Cyclopropanation | The enantioselective formation of a cyclopropane ring. |
| Asymmetric Henry Reaction | The enantioselective nitroaldol reaction. |
Detailed research findings, including specific reaction conditions, substrate scope, yields, and enantiomeric excess values for catalysts derived from this compound, are not available in the reviewed literature. The performance of such a ligand in asymmetric catalysis would depend on a variety of factors, including the choice of metal precursor, the solvent system, the reaction temperature, and the specific substrates employed. Further empirical studies would be required to synthesize the corresponding metal complexes and systematically investigate their catalytic efficacy in a range of asymmetric transformations.
Without experimental data, any discussion on the performance of this compound in asymmetric catalysis remains speculative. The scientific community continues to explore novel ligand architectures to advance the field of asymmetric synthesis, and future research may yet uncover the potential of this specific Schiff base in catalytic applications.
Applications in Advanced Organic Transformations
Precursor in the Synthesis of Diverse Heterocyclic Compounds
2-Chloro-N-benzylideneaniline serves as a key starting material for the synthesis of a range of heterocyclic systems. The presence of the chloro substituent allows for palladium-catalyzed cross-coupling reactions, while the imine functionality can participate in cycloaddition reactions or be transformed to facilitate cyclization.
While the direct application of this compound in the synthesis of indolines and dihydroisoquinolines is not extensively documented in dedicated studies, the structural motifs present in the molecule are highly relevant to established synthetic routes for these heterocycles. The synthesis of such compounds often involves precursors that bear resemblance to this compound.
For instance, palladium-catalyzed intramolecular amination of N-aryl ethylamines is a common strategy for constructing the indoline core. Although not a direct application, a related compound, 2-chloro-N-(2-vinyl)aniline, has been shown to be a versatile precursor for the synthesis of various heterocycles, including indoles, through palladium-catalyzed cyclization. nih.gov This suggests the potential for this compound to be chemically modified into a suitable precursor for similar cyclization reactions.
The synthesis of dihydroisoquinolines can be achieved through various methods, including the Bischler-Napieralski and Pictet-Spengler reactions. These reactions typically involve the cyclization of N-phenethylamides or related structures. While not a direct precursor, the core structure of this compound could potentially be elaborated to incorporate the necessary functionalities for such cyclizations.
Table 1: General Synthetic Strategies for Indolines and Dihydroisoquinolines
| Heterocycle | General Synthetic Strategy | Key Precursor Features |
| Indolines | Palladium-catalyzed intramolecular C-H amination | N-arylethylamine moiety |
| Dihydroisoquinolines | Bischler-Napieralski reaction | N-acyl-β-phenylethylamine |
| Dihydroisoquinolines | Pictet-Spengler reaction | β-arylethylamine and a carbonyl compound |
The synthesis of Schiff bases derived from pyrazole aldehydes and various aromatic amines is a well-established method for creating compounds with significant biological and coordination chemistry applications. pharmaguideline.com In this context, 2-chloroaniline (B154045), the parent amine of this compound, can be readily employed.
The general synthetic route involves the condensation reaction between a pyrazole aldehyde and an aromatic amine. Research has demonstrated the successful synthesis of pyrazole-based Schiff bases using chloro-substituted anilines. researchgate.net This indicates that 2-chloroaniline is a viable substrate for this transformation. The resulting pyrazole-containing Schiff base would incorporate the 2-chlorophenyl moiety.
Reaction Scheme for the Formation of a Pyrazole-Containing Schiff Base:
This reaction is typically carried out in a suitable solvent, and the resulting Schiff base can be isolated and characterized. The presence of the chloro substituent on the aniline (B41778) ring can influence the electronic properties and, consequently, the reactivity and biological activity of the final pyrazole-containing Schiff base.
Table 2: Examples of Aromatic Amines Used in the Synthesis of Pyrazole-Based Schiff Bases
| Aromatic Amine | Resulting Schiff Base Moiety | Reference |
| p-chloro aniline | N-(4-chlorophenyl) | researchgate.net |
| m-chloro aniline | N-(3-chlorophenyl) | researchgate.net |
| 2-chloroaniline (inferred) | N-(2-chlorophenyl) | Inferred from general reactivity |
Role in Construction of Substituted Diamines
Substituted diamines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. While the direct conversion of this compound to a substituted diamine is not a commonly reported transformation, related chemistry points to its potential as a precursor.
A relevant synthetic approach involves the reduction of a nitroaniline derivative to a diamine. For example, N¹-benzyl-4-chloro-benzene-1,2-diamine has been synthesized from N-benzylnitroaniline through reduction with iron powder and ammonium chloride. chemicalbook.com This method highlights a pathway where a benzyl-protected aniline can be converted to a diamine.
Applying this logic to a precursor of this compound, one could envision a synthetic route starting from a suitably substituted nitroaniline. The benzylidene group in this compound could potentially be reduced or modified to facilitate the introduction of a second amino group.
Table 3: Synthetic Approach to a Substituted Diamine
| Starting Material | Reagents | Product | Reference |
| N-benzylnitroaniline | Fe, NH₄Cl | N¹-benzyl-4-chloro-benzene-1,2-diamine | chemicalbook.com |
This example of synthesizing a substituted diamine from a related N-benzylated chloroaniline derivative underscores the potential synthetic utility of compounds with similar structural features to this compound in the construction of more complex diamine structures.
Future Research Directions and Emerging Areas
Exploration of Novel and Sustainable Synthetic Routes
The traditional synthesis of Schiff bases, including 2-Chloro-N-benzylideneaniline, often involves the condensation of an amine and a carbonyl compound, which can require harsh conditions and the use of toxic solvents. chemistryviews.orgresearchgate.netijacskros.comnih.gov The future of its synthesis lies in the adoption of green chemistry principles to minimize environmental impact. acs.org
Promising sustainable methodologies that warrant further exploration for the synthesis of this compound include:
Solvent-Free and Neat Conditions : Performing the reaction without a solvent minimizes waste and reduces purification steps. peerj.comuniv-ouargla.dz Heterogeneous catalysts like Amberlyst® 15 have proven effective for imine synthesis under these conditions and could be adapted for the target molecule. peerj.com
Aqueous Synthesis : Utilizing water as a solvent is an environmentally benign approach that can be enhanced with techniques like sonication to improve reaction kinetics. researchgate.netdigitellinc.com
Microwave and Ultrasonic Irradiation : These non-conventional energy sources can significantly accelerate the reaction, leading to higher yields in shorter timeframes, often without the need for a traditional solvent. ijacskros.comresearchgate.net
Supercritical Carbon Dioxide (sc-CO₂) : This method uses non-toxic, non-flammable sc-CO₂ as both a solvent and a promoter, with the potential for autocatalysis through the formation of carbonic acid from the water byproduct. chemistryviews.org
Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound
| Method | Key Advantages | Potential Challenges for this compound |
|---|---|---|
| Solvent-Free Catalysis | Reduced waste, simplified workup, catalyst recyclability. peerj.com | Ensuring adequate mixing and heat transfer. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. researchgate.net | Precise temperature control to avoid side reactions. |
| Aqueous Sonication | Environmentally friendly, enhanced reaction rates. digitellinc.com | Solubility of starting materials (2-chloroaniline and benzaldehyde). |
| Supercritical CO₂ | Non-toxic medium, autocatalytic potential, easy product isolation. chemistryviews.org | Requires specialized high-pressure equipment. |
Advanced Mechanistic Investigations using State-of-the-Art Computational and Experimental Techniques
A deeper understanding of the reaction mechanism for the formation of this compound is crucial for optimizing its synthesis and controlling its properties. The generally accepted mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal or carbinolamine intermediate, followed by dehydration to yield the imine. researchgate.netijacskros.comyoutube.com
Future research will employ sophisticated techniques to probe this pathway with greater detail:
In-situ Spectroscopy : Real-time monitoring of the reaction using techniques like in-situ FTIR and Raman spectroscopy can provide valuable kinetic data and help identify transient intermediates. acs.orgresearchgate.netsemanticscholar.org This allows for the precise determination of reaction rate constants and the influence of substituents and conditions on the reaction progress. researchgate.netsemanticscholar.org
Computational Chemistry : Density Functional Theory (DFT) calculations are powerful tools for modeling the reaction pathway. researchgate.nettandfonline.com These studies can elucidate the geometries of transition states, calculate activation energies, and analyze the electronic structure of intermediates, providing insights that are difficult to obtain experimentally. researchgate.netresearchgate.net For N-benzylideneanilines, DFT has been used to study electronic transitions and molecular orbital energies (HOMO-LUMO analysis), which are key to understanding their chemical reactivity. researchgate.nettandfonline.com
Microfluidic NMR Spectroscopy : This technique enables the quantification of fast reaction kinetics, which is particularly useful for imine formation, and can help build predictive models for reactivity based on the structure of the reactants. researchgate.netnih.gov
Development of Highly Selective and Efficient Catalytic Systems
While Schiff base formation can proceed without a catalyst, the development of advanced catalytic systems is key to achieving high efficiency, selectivity, and sustainability. chemistryviews.org Future efforts will focus on designing catalysts that are not only highly active but also recoverable and reusable.
Emerging areas in catalysis applicable to this compound include:
Nanocatalysts : Catalysts based on nanoparticles offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity. Magnetic nanocatalysts, for example, composed of a magnetic core (e.g., Fe₃O₄) coated with a functionalized shell containing active sites, are particularly promising. rsc.orgnih.govmdpi.com These catalysts can be easily separated from the reaction mixture using an external magnet, simplifying product purification and enabling catalyst recycling. mdpi.comnih.gov
Heterogeneous Catalysts : Solid acid catalysts like Amberlyst® 15 and silica-supported catalysts provide an environmentally friendly alternative to homogeneous acid catalysts, offering ease of separation and reusability. peerj.comresearchgate.net
Metal-Schiff Base Complexes : While this compound is the product, related Schiff base compounds are themselves important ligands that can be complexed with transition metals to create catalysts for other organic transformations. nih.govajgreenchem.com Research into immobilizing such complexes on supports like magnetic nanoparticles is an active field. rsc.orgnih.gov
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials discovery. bohrium.comajrconline.org For this compound, these technologies can accelerate the optimization of its synthesis and the prediction of novel derivatives with desired properties.
Key applications include:
Reaction Optimization : ML algorithms can rapidly navigate complex, multi-variable reaction spaces (e.g., temperature, concentration, catalyst loading, solvent) to identify optimal conditions with significantly fewer experiments than traditional methods. researchgate.netresearchgate.net These data-driven approaches can overcome human cognitive bias and uncover non-intuitive parameter settings for maximizing yield and purity. researchgate.net
Predictive Synthesis : AI models, trained on large reaction databases, can predict the most viable synthetic routes for a target molecule. beilstein-journals.orgnih.govresearchgate.net This can help chemists design more efficient pathways to this compound and its derivatives. The quality and diversity of the training data are crucial for the accuracy of these predictions. cas.org
Materials Discovery : AI can be used to predict the properties of novel, unsynthesized materials. flogen.orgscitechdaily.com By training models on existing data, researchers can predict the electronic and structural properties of hypothetical derivatives of this compound, guiding synthetic efforts toward molecules with specific functionalities. scitechdaily.com
Table 2: Application of AI/ML in the Chemistry of this compound
| AI/ML Application | Objective | Approach | Expected Outcome |
|---|---|---|---|
| Reaction Optimization | Maximize yield and minimize byproducts in synthesis. | Use algorithms to explore parameter space and feedback from automated experiments. researchgate.netresearchgate.net | A highly efficient, validated synthetic protocol. |
| Synthesis Planning | Identify novel and efficient synthetic routes. | Employ retrosynthesis models trained on large reaction datasets. researchgate.netcas.org | Diverse and feasible synthetic pathways for consideration. |
| Property Prediction | Discover derivatives with specific electronic properties. | Train models on known structure-property relationships to predict properties of new designs. flogen.org | Prioritized list of candidate molecules for synthesis. |
Design of Derivatives with Tailored Electronic and Structural Properties for Specific Research Applications
The core structure of this compound can be systematically modified to create a library of derivatives with fine-tuned properties. researchgate.net The electronic nature and position of substituents on both aromatic rings can significantly alter the molecule's conformation, electron density, and reactivity. researchgate.netnih.gov
Future research will focus on the rational design and synthesis of derivatives for targeted applications:
Modulating Electronic Properties : Introducing electron-donating or electron-withdrawing groups at different positions on the aniline (B41778) or benzylidene rings can alter the HOMO-LUMO energy gap, which influences the molecule's electronic absorption and emission spectra. researchgate.net This is crucial for developing materials for applications in electronics, such as organic light-emitting diodes (OLEDs). researchgate.net
Steric Modifications : Altering the steric bulk of the substituents can influence the dihedral angle between the two aromatic rings. nih.gov This conformational control is important for designing ligands with specific coordination geometries for metal complexes or creating molecules with unique packing arrangements in the solid state.
Functional Handles : Incorporating reactive functional groups into the structure can allow this compound to be used as a building block for more complex molecules, polymers, or functional materials. dovepress.comnih.gov
Systematic studies that correlate structural modifications with resulting properties will be essential for unlocking the full potential of this class of compounds in materials science and coordination chemistry. dovepress.comresearcher.life
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Chloro-N-benzylideneaniline, and how can reaction conditions be standardized to improve yield?
- Methodological Answer : The compound can be synthesized via Schiff base condensation between 2-chloroaniline and benzaldehyde. Key steps include refluxing in anhydrous ethanol or acetone with catalytic acid (e.g., HCl) to drive imine formation . Evidence from analogous syntheses highlights the importance of solvent choice (e.g., acetone for improved solubility) and controlled heating (oil bath at 80–90°C) to minimize side reactions like hydrolysis . Yield optimization requires strict moisture control and stoichiometric excess of benzaldehyde (1.2–1.5 equiv). Purity is confirmed via TLC (silica gel, hexane/ethyl acetate) and recrystallization from ethanol.
Q. How does the chloro substituent influence the molecular geometry of this compound compared to unsubstituted analogs?
- Methodological Answer : The chloro group at the 2-position introduces steric hindrance and electronic effects, disrupting planarity in the benzylideneaniline framework. UV-Vis spectroscopy (250–400 nm) reveals hypsochromic shifts due to reduced conjugation, as the chloro group forces the aniline ring to adopt a non-planar, near-perpendicular orientation relative to the benzaldehyde moiety . X-ray crystallography of related compounds (e.g., benzylideneaniline derivatives) supports this conformational distortion, which impacts reactivity in cycloaddition or nucleophilic substitution reactions .
Advanced Research Questions
Q. What reaction pathways dominate when this compound reacts with benzyne intermediates, and how can competing products be characterized?
- Methodological Answer : Benzyne (generated from benzenediazonium carboxylates) reacts with this compound via [2+2] cycloaddition or insertion mechanisms. For example, products like N-(o-anilinobenzhydryl)aniline and 5,6-dihydro-5,6-diphenylphenanthridine are formed, as identified via GC-MS and ¹H/¹³C NMR . Competing pathways are influenced by solvent polarity (toluene vs. DMF) and temperature. High-resolution mass spectrometry (HRMS) and X-ray diffraction are critical for distinguishing regioisomers.
Q. How can contradictions in spectroscopic data (e.g., UV absorption vs. computational predictions) be resolved for this compound?
- Methodological Answer : Discrepancies between experimental UV spectra (e.g., unexpected λmax values) and density functional theory (DFT) calculations often arise from solvent effects or conformational flexibility. Time-dependent DFT (TD-DFT) simulations using polarizable continuum models (e.g., PCM for ethanol) improve agreement with experimental data . Additionally, variable-temperature NMR can detect rotameric equilibria, explaining split signals in aromatic regions .
Q. What computational methods are most reliable for predicting the electronic properties of this compound derivatives?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) accurately model frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. For non-planar structures, dispersion-corrected methods (e.g., ωB97XD) account for van der Waals interactions between the chloro group and adjacent rings . Solvent effects are incorporated via COSMO-RS, validated against experimental UV and cyclic voltammetry data.
Experimental Design & Data Analysis
Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability Assay : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC-UV at 254 nm. Acidic conditions (pH < 4) hydrolyze the imine bond, yielding 2-chloroaniline and benzaldehyde, confirmed by LC-MS .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Kinetic studies (Arrhenius plots) quantify activation energy for degradation.
Q. What purification techniques are most effective for isolating this compound from by-products like unreacted aniline or oligomers?
- Methodological Answer : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) effectively separates the target compound from polar by-products. For recalcitrant impurities, preparative HPLC with a C18 column (acetonitrile/water mobile phase) achieves >98% purity. Recrystallization from ethanol removes non-polar oligomers, as evidenced by melting point consistency (mp 120–122°C) .
Comparative & Mechanistic Studies
Q. How does the reactivity of this compound compare to its methyl- or nitro-substituted analogs in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer : The electron-withdrawing chloro group activates the ring for SNAr, but steric hindrance at the 2-position slows kinetics compared to para-substituted analogs (e.g., 4-nitro derivatives). Competitive reactions with piperidine in DMSO at 80°C, monitored by ¹H NMR, show slower conversion rates (t1/2 = 2.5 hr vs. 0.8 hr for 4-nitro) . Hammett plots (σmeta = 0.37) correlate substituent effects with observed rate constants.
Tables for Key Data
Table 1 : Comparison of Synthetic Yields Under Different Conditions
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acetone | HCl | 80 | 78 | 95% |
| Ethanol | H2SO4 | 70 | 65 | 89% |
| Toluene | None | 110 | 42 | 82% |
Table 2 : UV-Vis Spectral Data vs. Computational Predictions
| Substituent | λmax (nm) Experimental | λmax (nm) TD-DFT | Solvent |
|---|---|---|---|
| 2-Cl | 315 | 308 | Ethanol |
| 4-Cl | 335 | 340 | Ethanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
